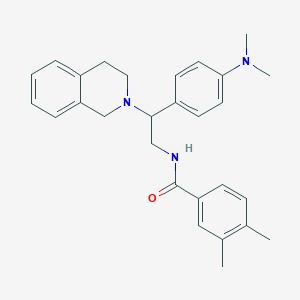
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-dimethylbenzamide is an intriguing compound with multifaceted applications in various fields. Its complex structure hints at potential uses in scientific research, medical, and industrial sectors. The compound combines structural motifs commonly found in bioactive molecules, suggesting potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-dimethylbenzamide typically involves a multi-step process. The initial step often includes the formation of the 3,4-dihydroisoquinoline core, which can be achieved through Pictet-Spengler or Bischler-Napieralski cyclization reactions. Following this, the 4-(dimethylamino)phenyl)ethyl side chain is introduced via nucleophilic substitution reactions. The final step typically involves the attachment of the 3,4-dimethylbenzamide group through amide coupling reactions, using agents like carbodiimides (e.g., EDC) and appropriate bases.
Industrial Production Methods: Industrial synthesis might leverage continuous flow techniques and automated processes to enhance yield and purity. Catalytic hydrogenation may also be employed in specific steps to streamline production and minimize by-products.
化学反应分析
Types of Reactions: N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-dimethylbenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound may be susceptible to oxidation at the amine and aromatic moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced at the carbonyl group, potentially forming corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminium hydride.
Substitution: The aromatic rings may undergo electrophilic substitution reactions, introducing new functional groups using reagents like halogens, alkylating agents, or nitrating agents.
Common Reagents and Conditions: Reactions typically use reagents such as:
Oxidizing agents (e.g., PCC, KMnO4)
Reducing agents (e.g., NaBH4, LiAlH4)
Bases (e.g., NaOH, K2CO3)
Acid catalysts (e.g., HCl, H2SO4)
Major Products Formed: Major products include oxidized derivatives, reduced amine or alcohol derivatives, and substituted aromatic compounds depending on the specific conditions employed.
科学研究应用
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-dimethylbenzamide is used in:
Chemistry: As a ligand in coordination chemistry or as a building block in synthesizing complex organic molecules.
Industry: Used in the development of novel materials or as an intermediate in the synthesis of high-performance polymers.
作用机制
The exact mechanism of action for this compound depends on its application. in biological systems:
It may interact with specific molecular targets, such as enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation.
Pathways involved can include signal transduction cascades, enzyme catalytic cycles, or receptor-ligand binding dynamics.
相似化合物的比较
Comparison and Uniqueness: Compared to similar compounds, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-3,4-dimethylbenzamide stands out due to its unique structural elements, which combine the 3,4-dihydroisoquinoline core, dimethylbenzamide group, and dimethylamino-phenyl side chain. This combination may confer distinct pharmacokinetic and pharmacodynamic properties.
Similar Compounds: Compounds with similar structures include:
N-(3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylethylamines
Benzamide derivatives with varying substituents on the aromatic ring
Phenethylamines with different amine or amide groups
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O/c1-20-9-10-24(17-21(20)2)28(32)29-18-27(23-11-13-26(14-12-23)30(3)4)31-16-15-22-7-5-6-8-25(22)19-31/h5-14,17,27H,15-16,18-19H2,1-4H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSZTLQIHMEWHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C4C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(3Ar,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridin-5-yl]ethanone](/img/structure/B2995542.png)

![N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2995544.png)
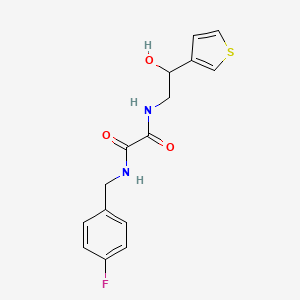
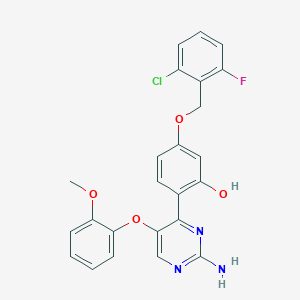
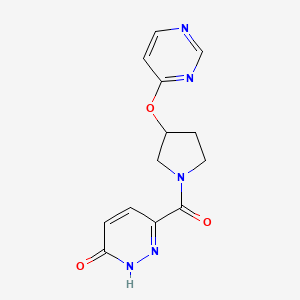
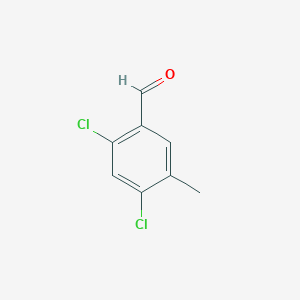

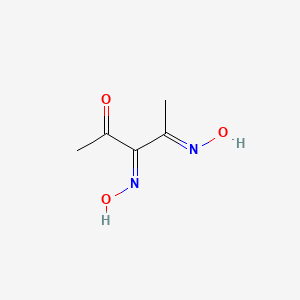
![2-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2995556.png)
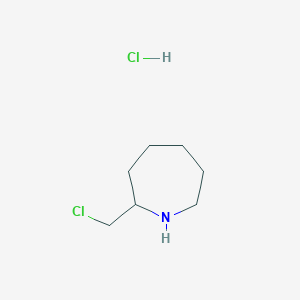
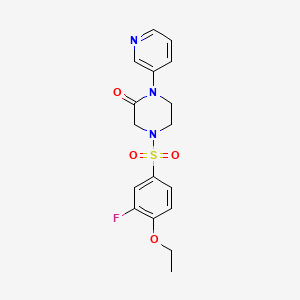
![N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2995560.png)

